molecular formula C19H21NO3 B6717790 Methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate

Methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate

Cat. No.: B6717790
M. Wt: 311.4 g/mol
InChI Key: TUPSFMYBTIWKSW-UHFFFAOYSA-N
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Description

Methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, a phenyl ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate typically involves multiple steps. One common method includes the esterification of 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The compound’s structure allows it to bind to these targets and modulate their function, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-[(2-methylphenyl)carbamoyl]phenyl]acetate
  • Methyl 2-[3-[(2-ethylphenyl)carbamoyl]phenyl]acetate
  • Methyl 2-[3-[(2-isopropylphenyl)carbamoyl]phenyl]acetate

Uniqueness

Methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further study.

Properties

IUPAC Name

methyl 2-[3-[(2-propan-2-ylphenyl)carbamoyl]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)16-9-4-5-10-17(16)20-19(22)15-8-6-7-14(11-15)12-18(21)23-3/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSFMYBTIWKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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